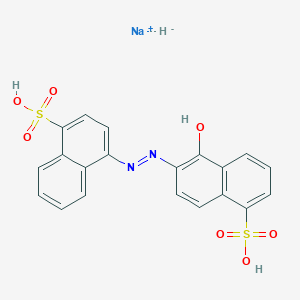
Disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Ethyl 2,2-diethoxyethylcyanoacetate typically involves the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions. This synthetic route is relatively straightforward and yields the desired compound efficiently . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Ethyl 2,2-diethoxyethylcyanoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2,2-diethoxyethylcyanoacetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the synthesis of biologically active small molecules that can be used in biological studies and drug development.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2,2-diethoxyethylcyanoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the cyano and ethoxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of desired products in synthetic processes.
Comparaison Avec Des Composés Similaires
Ethyl 2,2-diethoxyethylcyanoacetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Similar in structure but lacks the ethoxy groups, making it less versatile in certain reactions.
Methyl 2,2-diethoxyethylcyanoacetate: Similar but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Diethyl malonate: Another ester with similar reactivity but different applications in organic synthesis. The uniqueness of Ethyl 2,2-diethoxyethylcyanoacetate lies in its specific functional groups that provide versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
3746-79-0 |
|---|---|
Formule moléculaire |
C20H15N2NaO7S2 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
sodium;hydride;5-hydroxy-6-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O7S2.Na.H/c23-20-15-6-3-7-18(30(24,25)26)14(15)8-9-17(20)22-21-16-10-11-19(31(27,28)29)13-5-2-1-4-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;+1;-1 |
Clé InChI |
ZLKRHHYYMHXMRY-UHFFFAOYSA-N |
SMILES canonique |
[H-].C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















